Journal Name:Polymer Science, Series A
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Twisted cuprate van der Waals heterostructures with controlled Josephson coupling
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.mattod.2023.06.007
Twisted van der Waals (vdW) heterostructures offer a unique platform for engineering the efficient Josephson coupling between cuprate thin crystals harboring the nodal superconducting order parameter. Preparing the vdW heterostructures-based Josephson junction comprising stacked cuprates requires maintaining an ordered interface with preserved surface superconductivity. Here, we report the preparation of the Josephson junction out of the stacked Bi2Sr2CuCa2O8+d crystals using the cryogenic dry transfer technique and encapsulating the junction with an insulating layer, that protects the interface during the electrical contacts evaporation at the 1 × 10−6 mbar base pressure. We find that the Josephson critical current Ic has a maximum at low twist angles, comparable to that of the bulk intrinsic Josephson junctions, and is reduced by two orders of magnitude at twist angles close to 45°. The reduction of Ic occurs due to a mismatch between superconducting d-wave order parameters, which suppresses the direct Cooper pair tunneling.
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Modulating the microenvironment of single atom catalysts with tailored activity to benchmark the CO2 reduction
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.mattod.2023.05.022
Extreme fossil fuel consumption results in increasing the emanation of carbon dioxide (CO2) in the atmosphere and fosters ecocrisis. The CO2 electrocatalytic reduction has together functioned of deteriorating the concentration of greenhouse gas and transforming it into useful products. The research on low-cost, efficient and stable catalysts has gained great attention due to the fundamental CO2 chemical inertness. Single-atom catalysts (SACs) have a lot of potential in terms of maximal atomic efficiency, CO2 reduction activity, selectivity, and stability making them good candidates for next-generation catalyst development. In spite of significant attempts to create diverse single-atom active sites, the resulting catalysts' performance remains poor. Fortuitously, SAC activity and selectivity for CO2 removal can be improved through microenvironment modulation. In the current review, first, the fabrication methods of SACs, characterization technologies and reaction mechanism pathway of CO2 reduction on SACs are described. Additionally, new developments in the tuning of SACs microenvironment are thoroughly summarized in detail, for enhancing the CO2 reduction activity and selectivity. Finally, future directions of CO2 reduction on SACs and other analogous techniques are highlighted by giving perspectives on lasting obstacles of SACs and newfound microenvironment engineering.
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New phosphorus material created by lightning strike
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.mattod.2023.05.014
Abstract not available
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Amplifying oxidation stress and T-cell activation by bioactive layered double hydroxide sonosensitizers for enhanced cancer immunotherapy
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.mattod.2023.06.023
Sonodynamic therapy (SDT) is a potential non-invasive therapeutic to overcome the limitation of depth and to enhance immunotherapy by converting “cold” to “hot” tumors. However, the intervention effect of SDT-induced hot tumors may not be sufficient to effectively enhance the effect of immunotherapy due to the intricate tumor microenvironment (TME). Herein, a multifunctional and potent sonosensitizer based on layered double hydroxides (LDHs) with a suitable bandgap and diverse immunological effects (activation of T cells and enhancement infiltration of T cells) was designed to facilitate high-performance SDT combined with immunotherapy. Briefly, Ca2+ was introduced into MgFe-LDH to construct MgCaFe-LDH to achieve excellent SDT performance, outstanding modulated TME ability, and a tremendous prognosis effect. The better SDT efficiency was attributed to the optimized electron structure and bandgap with increasing Ca2+ introduction. The regulation of the intricate TME by improving the hypoxic microenvironment and decreasing the concentration of glutathione (GSH) with reducibility to enhance oxidation stress further boosted the SDT effect. In addition, bioactive MgCaFe-LDH exhibited an excellent immunological function, resulting from Mg2+ and Ca2+ ions synergistically activating CD8+ and CD4+ T cells and enhancing the infiltration of T cells into tumor tissues. Moreover, the combined therapy with SDT and αCTLA-4 also displayed a suppressive effect on the bilateral tumor model. Our work highlights novel bioactive LDH sonosensitizers that integrate TME regulation, SDT, and immunological effects for efficient cancer therapy.
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Additive boosts performance of all-solid-state batteries
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.mattod.2023.05.012
Abstract not available
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Orchestrated copper-based nanoreactor for remodeling tumor microenvironment to amplify cuproptosis-mediated anti-tumor immunity in colorectal cancer
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.mattod.2023.06.024
Owing to the deficiency of infiltrating immune cells and the accumulation of immunosuppressive cells in tumor microenvironment (TME), immunotherapy remains enormous challenges in colorectal cancer (CRC). Here, CRC was found to be sensitive to cuproptosis which could further evoke immune responses and mediate immune resistance. Thus, a cuproptosis-mediated immunotherapy nanoreactor (CCJD-FA) was constructed by encapsulating copper-based shell-coated CaO2 and bromodomain-containing protein 4 inhibitor JQ-1 with DSPE-PEG-FA. Within tumor cells, CCJD-FA was disassembled under GSH environment, and the exposed CaO2 could generate H2O2 under the acidic condition, which reacted with the released Cu2+ via Fenton-like reaction to produce O2 for relieving hypoxia and Cu+ for inducing cuproptosis. Furthermore, CCJD-FA could also inhibit intracellular glycolysis and ATP generation, then blocking the Cu+ efflux protein ATP7B. Meanwhile, the IFN-γ-induced PD-L1 expression could be exactly reduced by the BRD4 suppression and oxygen supply. These effects sensitized cancer cells to cuproptosis, further evoking systemic immune responses and reshaping immunosuppressive TME to inhibit tumor growth.
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Self-healing mycelium leather shown to be possible
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.mattod.2023.07.011
Abstract not available
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Graphene oxide improves barrier properties of biodegradable composites
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.mattod.2023.07.017
Abstract not available
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Covalent Organic Frameworks (COFs) for heterogeneous catalysis: Recent trends in design and synthesis with structure-activity relationship
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.mattod.2023.05.023
Covalent organic frameworks (COFs) are emerging materials with high potential in catalysis. The thermal/chemical stabilities, adjustable porosities, and tunable functionalities with the flexibility of active sites’ installation are promising features of COFs for catalysis. In this article, a comprehensive explanation of the designed fabrication of COFs for heterogeneous catalysis, including chemical catalysis, photocatalysis, electrocatalysis, and biocatalysis, is carried out to establish the structure–activity relationship. By establishing the advantages of COF-based catalysts over conventional catalysts, we have discussed catalytic active sites in COFs, including the reactive skeleton/linkages, reactive pendant groups, and reactive guest species such as metals, single-atom catalysts (SACs) and molecular catalysts. Despite, the emerging benefits, still, some challenges also have been highlighted with subsequent future perspectives.
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Suppressing of secondary electron diffusion for high-precision nanofabrication
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.mattod.2023.06.005
Nanopatterning is a well-established approach to fabricating nanostructures in electronics and optics, and exploiting patterning strategy to achieve smaller feature sizes and higher precision is urgently and constantly pursued. State-of-the-art extreme ultraviolet lithography and electron beam lithography have proven to produce smaller sizes. However, for such energetic radiation-based approaches, the serious diffusion behavior of the radiolytic low-energy secondary electrons will result in unpredictable defects in the unexposed matrix, limiting the ultimate resolution and hindering its potential in sub-10 nm patterning. Herein, we report significant progress in high-resolution patterning via suppressing of residues caused by secondary electron diffusion, and 10 nm line-space nanostructures are achieved by utilizing a free radical quencher in patterning a highly sensitive zirconium-containing photoresist. Lithography evaluation combined with theoretical calculation reveals this novel radical quencher approach can effectively suppress undesired electronic excitation and ionization reactions, thereby significantly improving resolution and edge roughness. By inhibiting secondary electron-induced active species, this quenching mechanism is found to increase the onset dose and effectively narrow the energy deposition; thus improving the patterning contrast and facilitating the acquisition of straight lines with sharp edges. This work provides a new perspective on active species diffusion control for higher precision nanoscale fabrication.
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Supplementary Information
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